molecular formula C10H11NO2 B171735 5-Methyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 122509-75-5

5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B171735
M. Wt: 177.2 g/mol
InChI Key: JOKFIJCOSNKJAI-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C10H11NO2 . It is a type of oxazolidinone, a class of compounds that are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates .


Synthesis Analysis

The synthesis of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one involves an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . Complete conversion to the compound was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one reveals that the benzene and oxazolidin rings are non-coplanar. The oxazolidin ring displays a twist conformation . The two molecules interact with each other by two strong N-H···O hydrogen bonds .


Chemical Reactions Analysis

Functionalized oxazolidin-2-ones are among the most interesting heterocyclic compounds, with uses both as pharmaceuticals and as key synthetic intermediates . They often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses .


Physical And Chemical Properties Analysis

5-Methyl-4-phenyl-1,3-oxazolidin-2-one has a molecular weight of 177.21 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones

A study highlighted the discovery and optimization of Δ-5 desaturase (D5D) inhibitors, focusing on the 1,3-oxazolidin-2-one scaffold. The research identified a novel lead compound with potent in vitro activity. Further optimization led to the development of compounds with improved metabolic stability and excellent D5D binding affinity. These compounds demonstrated significant in vivo activity in reducing arachidonic acid/dihomo-γ-linolenic acid ratio in a mouse atherosclerosis model. An asymmetric synthetic procedure for these compounds was also established (Fujimoto et al., 2017).

Precursors for Synthesis

Synthesis of Enantiomerically Pure 2-Amino-1,4-diols

A paper detailed the reduction of chiral 4-hydroxymethyl-5-iodo-1,3-oxazin-2-ones, yielding corresponding oxazolidin-2-ones. These compounds, under basic conditions, led to enantiomerically pure aminodiols, showcasing their potential as precursors in synthesis processes (González-Rosende et al., 2004).

Agricultural Fungicide Development

Famoxadone - A New Agricultural Fungicide

Famoxadone, developed by DuPont, was introduced as a new agricultural fungicide showing exceptional control of various plant pathogens. The study described the synthesis of various oxazolidinone ring systems and the development of structure-activity relationships that led to the discovery of famoxadone (Sternberg et al., 2001).

Bioactive Scaffolds

Electrogenerated Chiral 4‐Methoxy‐2‐oxazolidinones as Precursors

A study focused on the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones. These molecules serve as crucial precursors for pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. The research presented a flexible and efficient synthesis method, demonstrating the broad applicability of these compounds in the pharmaceutical sector (Schierle-Arndt et al., 2001).

Cardiovascular Disease Treatment

QSAR Studies on CETP Inhibitors

Research conducted QSAR modeling to predict the therapeutic potency of certain (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives, which are potent CETP inhibitors, demonstrating potential for cardiovascular disease treatment. The study underlines the significant role of the structure and electronic properties of molecules in CETP inhibitory activity (Bitam et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, (4S,5R)-(-)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of substituted oxazolidin-2-one motifs has drawn a considerable amount of interest from the synthetic community . This is due to their wide spectrum of pharmacological properties and their role as key synthetic intermediates . The development of new synthesis methods, such as the combination of an asymmetric aldol and a modified Curtius protocol, provides a promising method for the early phases of drug discovery .

properties

IUPAC Name

5-methyl-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKFIJCOSNKJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340984
Record name 5-Methyl-4-phenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-1,3-oxazolidin-2-one

CAS RN

122509-75-5
Record name 5-Methyl-4-phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122509-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-phenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Fray, EJ Thomas, JD Wallis - Journal of the Chemical Society …, 1983 - pubs.rsc.org
As background to a proposed dendrobatid toxin 251 D synthesis, the stereoselectivity of epoxide formation from 5-acetylpyrrolidin-2-one (4) and dimethyloxosulphonium methylide was …
Number of citations: 6 pubs.rsc.org

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